GSK2188931B

sEH inhibition enzyme kinetics drug discovery

GSK2188931B is a sub-nanomolar sEH inhibitor validated in post-MI cardiac remodeling models. With >30 µM selectivity against CYP2C8/9, it minimizes off-target drug interactions, ensuring data integrity in in vivo studies. Ideal for cardiac myocyte/fibroblast assays requiring high target specificity. Choose GSK2188931B for reproducible results in heart failure research.

Molecular Formula C19H22BrF3N6O2
Molecular Weight 503.32
Cat. No. B1150086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2188931B
SynonymsGSK2188931B;  GSK 2188931B;  GSK-2188931B;  GSK-2188931;  GSK 2188931;  GSK2188931.; N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Molecular FormulaC19H22BrF3N6O2
Molecular Weight503.32
Structural Identifiers
SMILESO=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GSK2188931B: Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitor for Cardiovascular Research


GSK2188931B is a small molecule belonging to the class of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides. It functions as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) [1]. The compound was identified through high-throughput screening using encoded library technology and optimized for high potency, cytochrome P450 selectivity, and oral bioavailability, making it a valuable tool compound for in vivo investigation of sEH biology, particularly in cardiovascular disease models [1].

GSK2188931B: Why Other sEH Inhibitors Are Not Direct Substitutes


Direct substitution of GSK2188931B with other sEH inhibitors is not scientifically sound due to significant variations in key performance parameters. sEH inhibitors exhibit a wide range of potencies against human sEH, with reported IC50 values spanning over four orders of magnitude, from 0.5 nM for GSK2188931B [1] to >50,000 nM for microsomal epoxide hydrolase (mEH) [2], and 44 nM for TPPU [3]. Furthermore, critical secondary pharmacology profiles, such as selectivity against related epoxide hydrolases and cytochrome P450 (CYP) enzymes, differ dramatically among compounds [REFS-1, REFS-2]. These differences in potency and selectivity directly impact the effective dose required for in vivo target engagement and the potential for off-target effects, rendering any simple interchange of sEH inhibitors highly problematic for reproducible research.

GSK2188931B Quantitative Differentiation Evidence for Procurement Decisions


GSK2188931B Demonstrates Sub-Nanomolar Potency Against Human sEH

GSK2188931B exhibits exceptionally high potency for human soluble epoxide hydrolase (sEH). In a biochemical assay using PHOME as a substrate, its IC50 was determined to be 0.5 nM [1]. This is substantially more potent than the well-known sEH inhibitor TPPU, which has a reported IC50 of 44 nM in a comparable assay format [2].

sEH inhibition enzyme kinetics drug discovery

GSK2188931B Exhibits High Selectivity Against Microsomal Epoxide Hydrolase (mEH)

A critical differentiator for GSK2188931B is its high selectivity for sEH over the related enzyme microsomal epoxide hydrolase (mEH). While it potently inhibits human sEH (IC50 = 0.5 nM), its activity against human mEH is negligible, with an IC50 > 50,000 nM [1]. This >100,000-fold selectivity window is essential for isolating the specific biological effects of sEH inhibition without confounding mEH-related activity.

target selectivity off-target profiling sEH inhibitor

GSK2188931B Shows Favorable In Vitro Safety Profile with Minimal CYP450 Inhibition

The chemical optimization of GSK2188931B was guided by the goal of achieving high selectivity over cytochrome P450 (CYP) enzymes to minimize the potential for drug-drug interactions [1]. In vitro profiling confirms this objective was met. GSK2188931B showed no significant inhibition of key CYP isoforms, with IC50 values >30,000 nM for both CYP2C8 and CYP2C9 [2]. This is in stark contrast to many other sEH inhibitors which have shown varying degrees of CYP inhibition, a known liability in the field [1].

CYP450 inhibition drug-drug interaction ADME-Tox

GSK2188931B Demonstrates Functional In Vivo Efficacy in a Rat Model of Myocardial Infarction

GSK2188931B's in vivo efficacy has been validated in a post-myocardial infarction (MI) rat model. Oral administration of GSK2188931B (80 mg/kg/day in chow) for 5 weeks significantly improved cardiac function and reduced adverse remodeling compared to vehicle-treated controls [1]. Key outcomes included a significant improvement in left ventricular ejection fraction (LVEF) and a marked reduction in cardiac fibrosis, as measured by collagen deposition in the non-infarct zone [1].

in vivo efficacy myocardial infarction cardiac remodeling fibrosis

GSK2188931B: Recommended Research Applications for Maximizing Scientific ROI


Cardiovascular Disease Research (Myocardial Infarction and Heart Failure)

GSK2188931B is ideally suited for in vivo studies investigating the role of sEH in post-myocardial infarction remodeling and the progression of heart failure. The compound has demonstrated robust efficacy in a rat model, improving ejection fraction and reducing fibrosis [1]. Its high potency and selectivity profile [2] make it a preferred tool for mechanistic studies aimed at validating sEH as a therapeutic target in heart failure with preserved or reduced ejection fraction.

In Vitro Mechanistic Studies of Fibrosis and Inflammation

For cell-based assays, GSK2188931B's sub-nanomolar potency [1] and high selectivity over mEH [2] are critical. The compound has been shown to directly reduce myocyte hypertrophy and cardiac fibroblast collagen synthesis in vitro [3]. This makes it an excellent tool for dissecting the direct cellular effects of sEH inhibition on pro-fibrotic and pro-inflammatory pathways in isolated cardiac myocytes, fibroblasts, and immune cells, without confounding off-target effects.

In Vivo Studies Requiring a Clean CYP450 Profile

Researchers conducting in vivo studies where minimizing drug-drug interactions is paramount, such as in polypharmacy models or when using transgenic animals with altered drug metabolism, should prioritize GSK2188931B. Its proven lack of significant inhibition of key CYP isoforms (CYP2C8 and CYP2C9, IC50 >30,000 nM) [1] provides confidence that the observed phenotypic changes are a direct result of sEH inhibition and not secondary to altered metabolism of other endogenous or exogenous compounds.

Benchmarking Novel sEH Inhibitors

Given its well-characterized in vitro potency, selectivity, and in vivo efficacy, GSK2188931B serves as an excellent positive control and benchmark compound in the development and characterization of novel sEH inhibitors. Its robust performance in both biochemical and functional assays provides a high standard against which new chemical entities can be directly compared for potency, selectivity, and therapeutic potential [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2188931B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.